molecular formula C4H5N3O3 B098791 1-Nitroso-5,6-dihydrouracil CAS No. 16813-36-8

1-Nitroso-5,6-dihydrouracil

Cat. No. B098791
CAS RN: 16813-36-8
M. Wt: 143.1 g/mol
InChI Key: NTUQAPWIPIIWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitroso-5,6-dihydrouracil (NDU) is a compound that has been studied extensively due to its potential therapeutic applications. NDU is a derivative of uracil, a nitrogen-containing heterocyclic compound that is a component of RNA. NDU has been shown to have anti-tumor and anti-viral properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-Nitroso-5,6-dihydrouracil is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 1-Nitroso-5,6-dihydrouracil has also been shown to inhibit the replication of the herpes simplex virus by interfering with viral DNA synthesis.
Biochemical and physiological effects:
1-Nitroso-5,6-dihydrouracil has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the generation of ROS and the activation of caspases. 1-Nitroso-5,6-dihydrouracil has also been shown to inhibit the growth of tumors in animal models. In addition, 1-Nitroso-5,6-dihydrouracil has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Nitroso-5,6-dihydrouracil in laboratory experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of apoptosis and for developing new cancer therapies. However, one of the limitations of using 1-Nitroso-5,6-dihydrouracil is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-Nitroso-5,6-dihydrouracil. One area of interest is the development of new cancer therapies based on the anti-tumor properties of 1-Nitroso-5,6-dihydrouracil. Another area of interest is the development of new anti-viral therapies based on the ability of 1-Nitroso-5,6-dihydrouracil to inhibit the replication of the herpes simplex virus. Additionally, further research is needed to fully understand the mechanism of action of 1-Nitroso-5,6-dihydrouracil and its potential toxicity.

Synthesis Methods

1-Nitroso-5,6-dihydrouracil can be synthesized through a variety of methods, including the reaction of uracil with nitrous acid or the reduction of 5-nitrobarbituric acid. One of the most commonly used methods for synthesizing 1-Nitroso-5,6-dihydrouracil involves the reaction of uracil with nitric oxide in the presence of a reducing agent such as sodium dithionite.

Scientific Research Applications

1-Nitroso-5,6-dihydrouracil has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that 1-Nitroso-5,6-dihydrouracil has anti-tumor properties and can induce apoptosis in cancer cells. It has also been shown to have anti-viral properties, particularly against the herpes simplex virus.

properties

CAS RN

16813-36-8

Product Name

1-Nitroso-5,6-dihydrouracil

Molecular Formula

C4H5N3O3

Molecular Weight

143.1 g/mol

IUPAC Name

1-nitroso-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H5N3O3/c8-3-1-2-7(6-10)4(9)5-3/h1-2H2,(H,5,8,9)

InChI Key

NTUQAPWIPIIWLT-UHFFFAOYSA-N

SMILES

C1CN(C(=O)NC1=O)N=O

Canonical SMILES

C1CN(C(=O)NC1=O)N=O

Other CAS RN

16813-36-8

synonyms

1-nitroso-5,6-dihydrouracil

Origin of Product

United States

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